N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide
CAS No.:
Cat. No.: VC14954960
Molecular Formula: C13H15BrN2O2
Molecular Weight: 311.17 g/mol
* For research use only. Not for human or veterinary use.
![N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide -](/images/structure/VC14954960.png)
Specification
Molecular Formula | C13H15BrN2O2 |
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Molecular Weight | 311.17 g/mol |
IUPAC Name | N-[2-(6-bromoindol-1-yl)ethyl]-2-methoxyacetamide |
Standard InChI | InChI=1S/C13H15BrN2O2/c1-18-9-13(17)15-5-7-16-6-4-10-2-3-11(14)8-12(10)16/h2-4,6,8H,5,7,9H2,1H3,(H,15,17) |
Standard InChI Key | BVNCHKVCUXMYMH-UHFFFAOYSA-N |
Canonical SMILES | COCC(=O)NCCN1C=CC2=C1C=C(C=C2)Br |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a 6-bromoindole core linked via an ethyl chain to a 2-methoxyacetamide group (Figure 1). The indole scaffold is aromatic, with the bromine atom at position 6 enhancing electron-withdrawing properties and influencing binding interactions . The ethyl linker provides flexibility, while the methoxyacetamide moiety introduces hydrogen-bonding capabilities through its carbonyl and ether oxygen atoms.
Key Structural Features:
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Indole core: A bicyclic structure with a pyrrole fused to a benzene ring.
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6-Bromo substitution: Modulates electronic properties and steric bulk, critical for target engagement .
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Ethyl linker: Balances rigidity and flexibility for optimal spatial orientation.
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2-Methoxyacetamide: Enhances solubility and participates in polar interactions with biological targets .
Physicochemical Parameters
While experimental data for this specific compound are unavailable, predictions based on analogs suggest:
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Molecular weight: ~351.2 g/mol
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LogP: ~2.5 (moderate lipophilicity)
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Hydrogen bond donors/acceptors: 2/3
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Polar surface area: ~60 Ų (indicative of moderate membrane permeability) .
Synthesis and Characterization
Synthetic Pathways
The synthesis of N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide likely follows a multi-step approach analogous to methods described for related indole derivatives :
Step 1: Alkylation of 6-Bromoindole
6-Bromoindole undergoes N-alkylation with 1,2-dibromoethane in the presence of a base (e.g., K₂CO₃) to yield 1-(2-bromoethyl)-6-bromo-1H-indole .
Step 2: Amide Formation
The bromoethyl intermediate reacts with 2-methoxyacetic acid under peptide coupling conditions (e.g., EDC/HOBt) to form the acetamide moiety .
Representative Reaction Scheme:
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Alkylation:
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Amidation:
Analytical Characterization
Key characterization data for analogous compounds include:
Biological Activity and Mechanism of Action
Antibacterial Applications
Indole-based inhibitors of bacterial cystathionine γ-lyase (bCSE), such as NL1 and NL2, demonstrate potent activity (IC₅₀ < 1 μM) . The acetamide group in N-[2-(6-bromo-1H-indol-1-yl)ethyl]-2-methoxyacetamide could mimic enzyme substrates, competitively inhibiting bCSE and disrupting bacterial redox homeostasis .
Structure–Activity Relationships (SAR)
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Bromo Position: 6-Substitution optimizes steric and electronic complementarity with target binding pockets .
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Linker Length: Ethyl chains balance flexibility and rigidity, as seen in HIV fusion inhibitors .
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Acetamide Substituents: Methoxy groups improve solubility without compromising binding affinity .
Comparative Analysis with Related Compounds
Analog Comparison
The 6-bromo isomer in the target compound likely offers superior target engagement compared to the 2-bromo analog due to optimized spatial positioning .
Future Directions and Challenges
Therapeutic Optimization
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Prodrug Development: Ester-to-acid hydrolysis (as in 6j → 6k) could enhance bioavailability .
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Resistance Profiling: Testing against T20-resistant HIV strains will validate target specificity .
Synthetic Challenges
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